

Characterization of Hydroxyalprazolam-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Hydroxyalprazolam-d4**

Cat. No.: **B12403344**

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the characterization of **Hydroxyalprazolam-d4**, a critical internal standard for the quantitative analysis of alprazolam and its metabolites. This document details the physicochemical properties, analytical methodologies, and relevant metabolic pathways, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

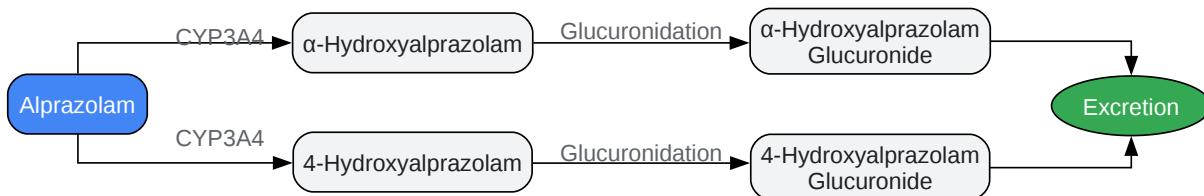
Physicochemical Properties

Hydroxyalprazolam-d4 is the deuterated analog of Hydroxyalprazolam, the primary active metabolite of the widely prescribed anxiolytic, alprazolam. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.

Property	Value
Chemical Name	8-chloro-1-methyl-6-phenyl-4H-[1][2] [3]triazolo[4,3-a][1][3]benzodiazepin-4-ol-d4
Molecular Formula	C ₁₇ H ₉ D ₄ ClN ₄ O
Formula Weight	Approx. 328.8 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Purity	Typically ≥98%

Metabolic Pathway of Alprazolam

Alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major metabolic pathway involves hydroxylation to form α -hydroxyalprazolam and 4-hydroxyalprazolam. α -hydroxyalprazolam is the principal active metabolite. Both metabolites are subsequently conjugated with glucuronic acid before excretion in the urine. The use of **Hydroxyalprazolam-d4** as an internal standard is crucial for accurately quantifying these metabolites in biological matrices.



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Metabolic pathway of alprazolam.

Analytical Methodology: LC-MS/MS

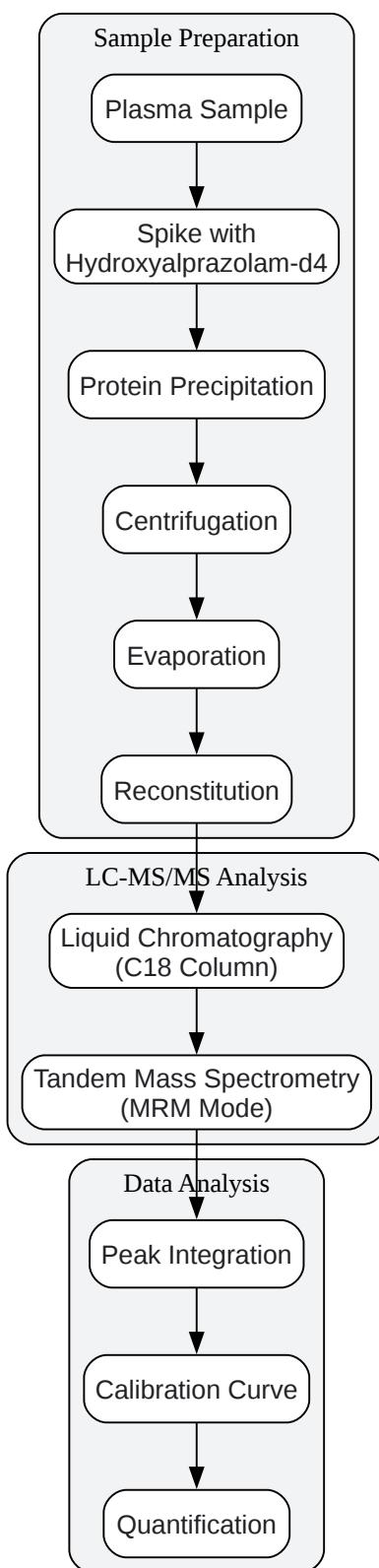
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of alprazolam and its metabolites in biological samples due to its high sensitivity and specificity. The use of a deuterated internal standard like **Hydroxyalprazolam-d4** is essential to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Sample Preparation (Human Plasma)

- Sample Aliquoting: Transfer 100 μ L of human plasma to a microcentrifuge tube.
- Internal Standard Spiking: Add 10 μ L of **Hydroxyalprazolam-d4** internal standard solution (concentration will depend on the specific assay).
- Protein Precipitation: Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.
- Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of alprazolam and its metabolites using **Hydroxyalprazolam-d4** as an internal standard.

[Click to download full resolution via product page](#)**LC-MS/MS analytical workflow.**

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of hydroxyalprazolam using **Hydroxyalprazolam-d4** as an internal standard.

Parameter	Typical Value
LC Column	C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	Optimized for separation of analytes
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

Mass Spectrometric Transitions

The selection of appropriate precursor and product ions in MRM mode is critical for the specificity of the assay. The transitions for α -hydroxyalprazolam and the inferred transitions for its d4-labeled internal standard are provided below. The precursor ion for the deuterated standard is shifted by +4 Da due to the four deuterium atoms. The fragment ions may or may not retain the deuterium label, depending on the fragmentation pathway.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -Hydroxyalprazolam	325.1	297.1	25
205.1	35		
α -Hydroxyalprazolam-d4	329.1	301.1	25
209.1	35		

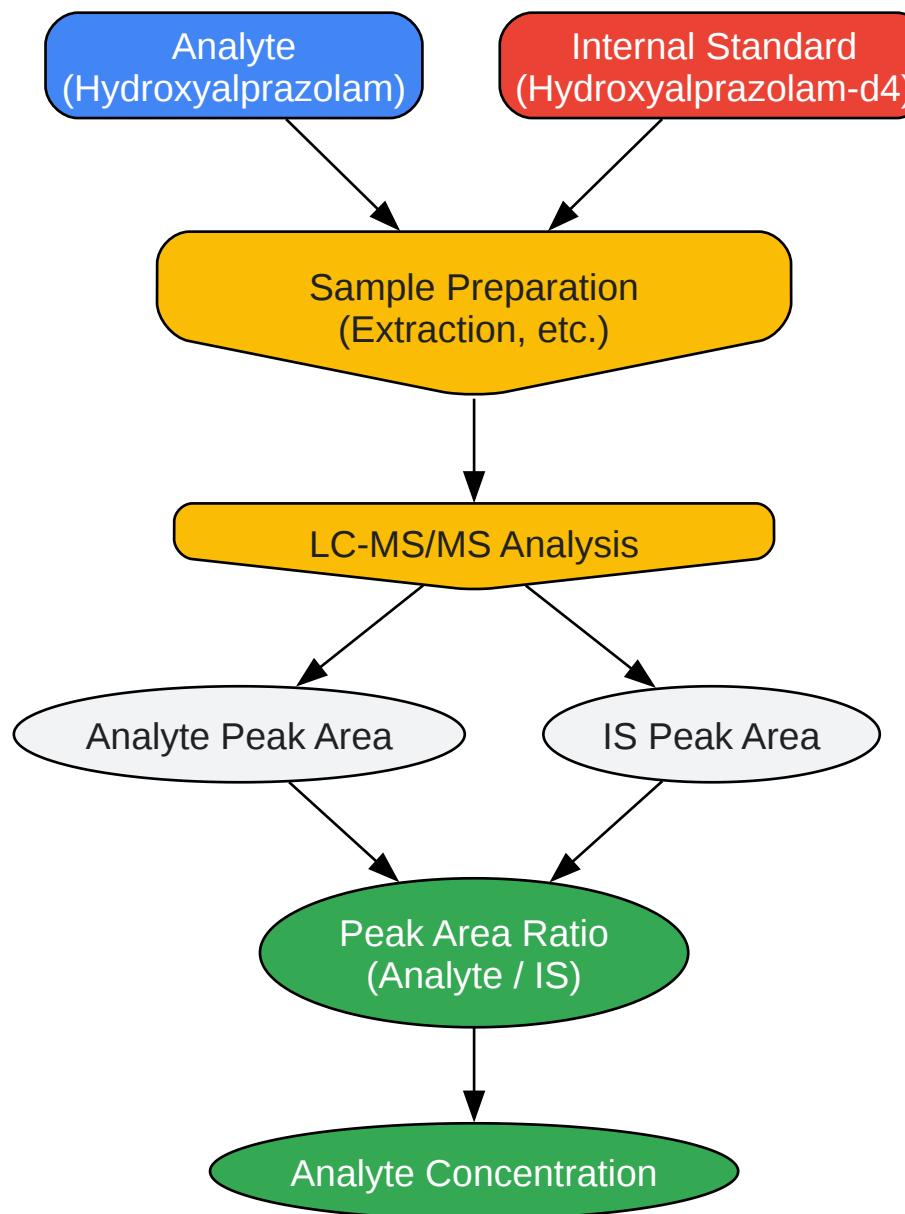
Method Validation Parameters

A robust analytical method requires thorough validation. The following table presents typical performance characteristics for an LC-MS/MS method for the quantification of α -hydroxyalprazolam using **Hydroxyalprazolam-d4** as an internal standard.

Parameter	Typical Performance
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	\pm 15%
Matrix Effect	Minimal and compensated by the internal standard
Recovery	Consistent and reproducible

Logical Relationship for Internal Standard Use

The fundamental principle of using a stable isotope-labeled internal standard is to ensure that any loss of analyte during sample processing or fluctuations in instrument response are mirrored by the internal standard. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.



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Logic of using a deuterated internal standard.

In conclusion, **Hydroxyalprazolam-d4** serves as an indispensable tool for the accurate and precise quantification of alprazolam's primary active metabolite in complex biological matrices. Its chemical and physical similarity to the unlabeled analyte, combined with its distinct mass, ensures reliable performance in validated LC-MS/MS assays, making it a cornerstone for pharmacokinetic, toxicological, and clinical research involving alprazolam.

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